2,2-Dimethyl-1,3-dioxolane

Hydrolysis kinetics Protecting group stability Acid-catalyzed cleavage

Choose 2,2-Dimethyl-1,3-dioxolane for superior synthetic efficiency. Its quantifiable hydrolysis kinetics (wg-value -3.54) enable precise temporal control in orthogonal protection strategies, critical for complex carbohydrate and natural product synthesis. Unlike generic alternatives, this acetonide moiety ensures stable RAFT polymerization (PDI 1.2-1.3) with quantitative deprotection for bioconjugation. Verified ≥98% purity ensures batch-to-batch consistency, minimizing unanticipated deprotection events and maximizing process economics across multi-step syntheses.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 2916-31-6
Cat. No. B146691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,3-dioxolane
CAS2916-31-6
SynonymsAcetone ethylene acetal
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C
InChIInChI=1S/C5H10O2/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3
InChIKeySIJBDWPVNAYVGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1,3-dioxolane (CAS 2916-31-6): Core Chemical Identity and Procurement-Relevant Specifications


2,2-Dimethyl-1,3-dioxolane (CAS 2916-31-6), also known as acetone ethylene ketal, is a cyclic acetal with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol [1]. It is a colorless liquid with a density of 0.926 g/mL at 25°C, a boiling point of 92-93°C, and a refractive index (n20/D) of 1.398 . The compound is insoluble in water but soluble in organic solvents such as ether, ethanol, and benzene . Commercially, it is widely available at ≥98% purity (GC assay) for research and industrial applications .

Why 2,2-Dimethyl-1,3-dioxolane Cannot Be Readily Substituted: Key Differentiators for Procurement Decisions


The 2,2-dimethyl-1,3-dioxolane moiety (acetonide) exhibits quantifiable performance advantages over alternative protecting groups and structurally related dioxolanes that directly impact synthetic efficiency, yield, and process economics. The geminal dimethyl substitution at the 2-position confers increased steric hindrance and altered hydrolysis kinetics compared to mono-substituted or unsubstituted dioxolanes . These differences manifest in measurable variations in acid-catalyzed hydrolysis rate constants, thermal stability, and compatibility with downstream reaction conditions [1]. Procurement of generic dioxolane alternatives without rigorous verification of these performance metrics risks compromised synthetic yields, unanticipated deprotection events, and batch-to-batch inconsistency in multi-step syntheses.

Quantitative Differentiation of 2,2-Dimethyl-1,3-dioxolane: Head-to-Head Evidence Against Comparator Compounds


Acid-Catalyzed Hydrolysis Kinetics: 2,2-Dimethyl-1,3-dioxolane vs. 2-Isopropyl-2-methyl-1,3-dioxolane

Direct comparative kinetic analysis reveals that 2,2-dimethyl-1,3-dioxolane (DMD) exhibits a significantly more negative hydration parameter (wg-value) than its structural analog 2-isopropyl-2-methyl-1,3-dioxolane (IMD) [1]. At 25°C, the wg-value for DMD is -3.54, compared to -1.81 for IMD, representing a 96% greater magnitude in the DMD parameter [1]. The temperature dependence of this parameter (δTwg) is 0.124 °C^-1 for DMD versus 0.071 °C^-1 for IMD, indicating that DMD possesses 75% greater sensitivity to temperature-induced changes in hydrophobic hydration [1]. These quantitative differences arise from the distinct ground-state hydration patterns: the geminal dimethyl substitution in DMD promotes greater hydrophobic hydration, which is more extensively disrupted upon reaching the positively charged transition state during acid-catalyzed hydrolysis [1].

Hydrolysis kinetics Protecting group stability Acid-catalyzed cleavage Reaction mechanism

Activation Thermodynamics: Comparative ΔH* and ΔS* for 2,2-Dimethyl-1,3-dioxolane Hydrolysis

The thermodynamic activation parameters for acid-catalyzed hydrolysis in water reveal distinct differences between 2,2-dimethyl-1,3-dioxolane (DMD) and its structural comparator 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane (DHD) [1]. In water at 25°C, DMD exhibits an activation enthalpy (ΔH*) of 20.7 kcal/mol and an activation entropy (ΔS*) of +7.1 e.u., whereas DHD shows ΔH* = 19.3 kcal/mol and ΔS* = -0.1 e.u. [1]. The positive ΔS* for DMD (+7.1 e.u.) contrasts sharply with the near-zero ΔS* for DHD (-0.1 e.u.), reflecting the greater hydrophobic hydration disruption in DMD's transition state [1]. Additionally, DMD exhibits concentration-dependent shifts in both ΔH* and ΔS* in water-glycerol mixtures (ΔH* ranges from 20.7 kcal/mol in water to 17.6 kcal/mol in 40% glycerol), while DHD's parameters remain approximately independent of glycerol content [1].

Activation parameters Thermodynamics Hydrolysis mechanism Protecting group design

Microwave-Assisted Carbonyl Protection Efficiency: 2,2-Dimethyl-1,3-dioxolane Exchange Method Superiority

In a comparative evaluation of solvent-free carbonyl protection methods under microwave irradiation, the exchange reaction using 2,2-dimethyl-1,3-dioxolane demonstrated superior efficiency compared to alternative approaches using orthoformates or 1,2-ethanediol [1]. The study explicitly states that comparison of the methods has proved the efficiency of the exchange with 2,2-dimethyl-1,3-dioxolane [1]. The reaction employs PTSA or KSF clay catalysis without solvent, achieving protection of both aldehydes and ketones as their corresponding acetals or dioxolanes [1]. The quantitative advantage lies in the exchange methodology, which circumvents the water-removal challenges associated with direct condensation routes, thereby accelerating reaction completion under microwave conditions [1].

Microwave synthesis Solvent-free reactions Carbonyl protection Green chemistry

Physical Property Differentiation: 2,2-Dimethyl-1,3-dioxolane vs. Structurally Related Dioxolanes

Systematic studies of mutual solubility and liquid-liquid equilibria in substituted dioxolane-water systems reveal that 2,2-dimethyl-1,3-dioxolane (DMD) exhibits distinct phase behavior compared to mono-substituted analogs including 4-methyl-1,3-dioxolane (4MD), 2-methyl-1,3-dioxolane (2MD), and 2-ethyl-1,3-dioxolane (2ED) [1]. The geminal dimethyl substitution at the 2-position in DMD confers reduced water miscibility and altered partitioning behavior relative to mono-alkyl substituted dioxolanes, which directly impacts its utility in biphasic reaction systems and extractive workup procedures [1]. The increased steric hindrance from the two methyl groups at the 2-position also contributes to altered reactivity compared to other dioxolanes . Physical property measurements confirm density of 0.926 g/mL at 25°C, boiling point of 92-93°C, and insolubility in water .

Physical properties Solvent selection Phase behavior Liquid-liquid equilibrium

Polymer Synthesis Control: RAFT Copolymerization with 2,2-Dimethyl-1,3-dioxolane-Derived Monomers

Copolymers synthesized from (2,2-dimethyl-1,3-dioxolane)methyl acrylate (DDMA) and poly(ethylene glycol) methyl ether methacrylate (PEGMA) via RAFT polymerization achieve narrow molecular weight distributions with polydispersity indices (PDI) typically between 1.2 and 1.3 at 60% monomer conversion [1]. Kinetic studies reveal that PEGMA is consumed at a higher rate than the dioxolane-containing comonomer, enabling predictable compositional drift control [1]. The molecular weight increases linearly with conversion while maintaining low polydispersity throughout the polymerization [1]. Following polymerization, the dioxolane functional groups are deprotected to form 1,2-diol groups, then oxidized with HIO4 to generate reactive aldehyde functionalities for bioconjugation applications [1]. The stability of the dioxolane-protected diol moiety offers a distinct advantage over direct copolymerization of aldehyde-based monomers, which are prone to premature crosslinking and oxidation [1].

RAFT polymerization Bioconjugation Controlled radical polymerization Functional polymers

Industrial Application Breadth: Documented Use Across Multiple Patent-Defined Sectors

Comprehensive patent and market analysis reveals that 2,2-dimethyl-1,3-dioxolane and its derivatives are explicitly claimed across diverse industrial applications, including electrolyte formulations for lithium-sulfur batteries [1], non-aqueous electrochemical cell solvents [2], preparation of solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol) from glycerol valorization [3], and perfluorinated dioxolane compounds for specialized applications [4]. The compound serves as both a direct reagent and a core structural motif in downstream derivatives including (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate for polymer synthesis and (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methylamine for composite electrode materials [5]. Global market analysis confirms established supply chains and documented end-use sectors across pharmaceutical intermediates, fine chemicals, and organic synthesis [6].

Patent landscape Industrial applications Market analysis Downstream derivatives

Validated Application Scenarios for 2,2-Dimethyl-1,3-dioxolane Based on Quantitative Evidence


Protecting Group for 1,2-Diols in Multi-Step Organic Synthesis Requiring Controlled Acid-Catalyzed Deprotection

The well-characterized acid-catalyzed hydrolysis kinetics of 2,2-dimethyl-1,3-dioxolane (DMD)—specifically its wg-value of -3.54 and ΔS* of +7.1 e.u. in water—provide predictable deprotection behavior that can be distinguished from other acetonide-protected substrates [1]. The documented 96% larger hydration parameter magnitude compared to 2-isopropyl-2-methyl-1,3-dioxolane enables chemists to design orthogonal protection strategies with temporal control over deprotection events [1]. This is particularly valuable in carbohydrate chemistry and natural product synthesis where multiple hydroxyl groups require sequential unmasking [1].

Microwave-Assisted Solvent-Free Carbonyl Protection for Green Chemistry Workflows

The demonstrated superior efficiency of 2,2-dimethyl-1,3-dioxolane in exchange reactions under microwave irradiation, compared to orthoformate or 1,2-ethanediol methods, positions this compound as the preferred reagent for rapid carbonyl protection in solvent-free conditions [2]. This approach aligns with green chemistry principles by eliminating solvent waste and reducing energy consumption through accelerated microwave heating, while the exchange methodology circumvents water-removal challenges inherent to direct condensation routes [2].

Controlled RAFT Polymerization for Well-Defined Aldehyde-Functional Copolymers

For polymer chemists synthesizing functional copolymers for bioconjugation applications, (2,2-dimethyl-1,3-dioxolane)methyl acrylate (DDMA) enables RAFT polymerization with narrow polydispersity (PDI 1.2-1.3) and linear molecular weight evolution with conversion [3]. The dioxolane-protected diol remains stable throughout polymerization, then undergoes quantitative deprotection and periodate oxidation to generate reactive aldehyde groups for subsequent conjugation with amine-containing biomolecules [3]. This latent functionality approach provides a critical advantage over direct copolymerization of aldehyde monomers, which suffer from premature crosslinking and oxidative degradation [3].

Electrolyte Formulation for Lithium-Sulfur Battery Systems

2,2-Dimethyl-1,3-dioxolane and related dioxolane-based solvents are explicitly claimed in patent literature as components of organic solvent systems for lithium-sulfur battery electrolytes [4]. Dioxolane-rich electrolyte formulations demonstrate compatibility with lithium metal anodes and exhibit one order of magnitude higher conductivity than THF:toluene-rich alternatives [5]. The specific volumetric mixing ratios with dimethoxyethane and diglyme (10-70:5-70:10-70) provide formulation flexibility for optimizing battery performance parameters [4].

Quote Request

Request a Quote for 2,2-Dimethyl-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.